molecular formula C9H7BrNNaO3 B12218831 Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

Cat. No.: B12218831
M. Wt: 280.05 g/mol
InChI Key: SVCYYAQFXNQGIJ-UHFFFAOYSA-M
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Description

(6-amino-2-bromo-3-methylphenyl)(oxo)acetate is an organic compound with the molecular formula C9H8BrNO3 It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an oxoacetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-amino-2-bromo-3-methylphenyl)(oxo)acetate typically involves multi-step organic reactions. One common method is the bromination of 3-methylphenylacetic acid, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the esterification of the carboxylic acid group to form the oxoacetate ester.

Industrial Production Methods

Industrial production of (6-amino-2-bromo-3-methylphenyl)(oxo)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-amino-2-bromo-3-methylphenyl)(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoacetate group to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-amino-2-bromo-3-methylphenyl)(oxo)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for creating diverse chemical structures.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, (6-amino-2-bromo-3-methylphenyl)(oxo)acetate is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-amino-2-bromo-3-methylphenyl)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, while the oxoacetate group may participate in catalytic or inhibitory activities. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (6-amino-2-chloro-3-methylphenyl)(oxo)acetate
  • (6-amino-2-fluoro-3-methylphenyl)(oxo)acetate
  • (6-amino-2-iodo-3-methylphenyl)(oxo)acetate

Uniqueness

(6-amino-2-bromo-3-methylphenyl)(oxo)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that other halogenated analogs may not achieve.

Properties

Molecular Formula

C9H7BrNNaO3

Molecular Weight

280.05 g/mol

IUPAC Name

sodium;2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

SVCYYAQFXNQGIJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+]

Origin of Product

United States

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